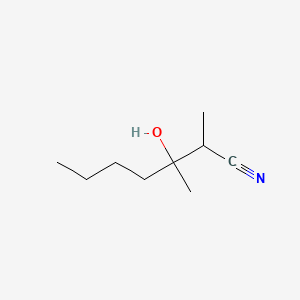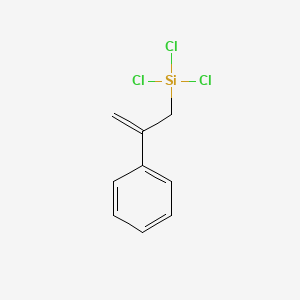
Trichloro(2-phenylprop-2-en-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(2-phenylprop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three chlorine atoms and a 2-phenylprop-2-en-1-yl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trichloro(2-phenylprop-2-en-1-yl)silane can be synthesized through the reaction of trichlorosilane with 2-phenylprop-2-en-1-yl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where trichlorosilane and 2-phenylprop-2-en-1-yl chloride are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions, and the product is purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Trichloro(2-phenylprop-2-en-1-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Hydrolysis: Water or aqueous solutions are used, often in the presence of a catalyst.
Oxidation/Reduction: Various oxidizing or reducing agents can be employed, such as hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions include silanols, substituted silanes, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Trichloro(2-phenylprop-2-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound is studied for its potential use in modifying biological molecules and surfaces.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which trichloro(2-phenylprop-2-en-1-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bonds. These bonds can be broken and reformed in various chemical environments, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Trichloro(2-propen-1-yl)silane
- Trichloro(2-phenylethyl)silane
- Trichloro(2-methylprop-2-en-1-yl)silane
Uniqueness
Trichloro(2-phenylprop-2-en-1-yl)silane is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other trichlorosilanes. This makes it particularly useful in specific synthetic applications where the phenyl group plays a crucial role.
Propiedades
Número CAS |
831215-57-7 |
|---|---|
Fórmula molecular |
C9H9Cl3Si |
Peso molecular |
251.6 g/mol |
Nombre IUPAC |
trichloro(2-phenylprop-2-enyl)silane |
InChI |
InChI=1S/C9H9Cl3Si/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6H,1,7H2 |
Clave InChI |
MBIGJFZLOCGAOU-UHFFFAOYSA-N |
SMILES canónico |
C=C(C[Si](Cl)(Cl)Cl)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
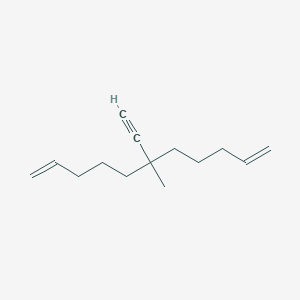
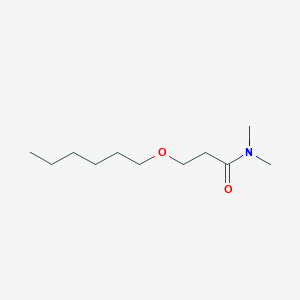
![1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B14202008.png)
![1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14202012.png)
![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
![3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14202024.png)
![Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14202027.png)
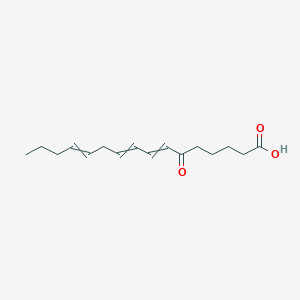
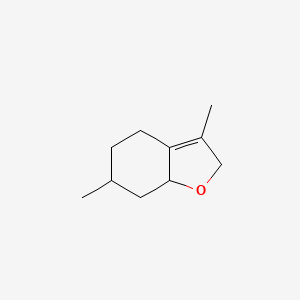
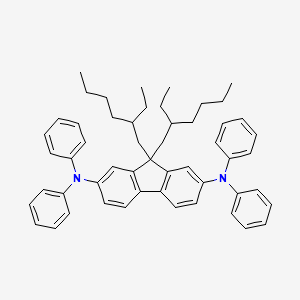
![3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14202036.png)
